molecular formula C17H23NO4 B13900109 2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one

2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one

Cat. No.: B13900109
M. Wt: 305.4 g/mol
InChI Key: PUTRBDSOEJOTGV-UHFFFAOYSA-N
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Description

2-Benzyloxy-7,7-dimethoxy-2-azaspiro[35]nonan-3-one is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a benzyloxy group, two methoxy groups, and an azaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, which reacts with N′-(arylmethylidene)benzohydrazides to form the desired spirocyclic compound through intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The spirocyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one is unique due to its combination of benzyloxy and methoxy groups, which confer specific chemical and biological properties. Its spirocyclic structure also distinguishes it from other compounds, providing a rigid and stable framework for interactions with molecular targets.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

7,7-dimethoxy-2-phenylmethoxy-2-azaspiro[3.5]nonan-3-one

InChI

InChI=1S/C17H23NO4/c1-20-17(21-2)10-8-16(9-11-17)13-18(15(16)19)22-12-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3

InChI Key

PUTRBDSOEJOTGV-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC2(CC1)CN(C2=O)OCC3=CC=CC=C3)OC

Origin of Product

United States

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